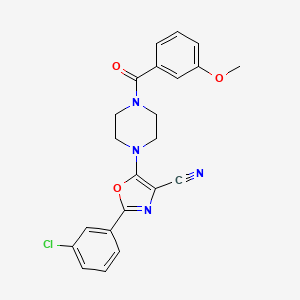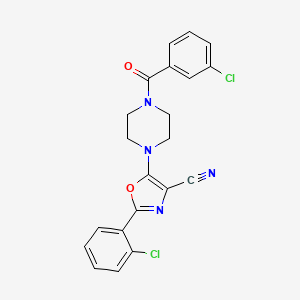![molecular formula C21H22Cl2N2O4S B3411261 (2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903302-78-3](/img/structure/B3411261.png)
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
描述
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone, also known as DPA-714, is a small molecule that has been developed as a radioligand for the imaging of neuroinflammation. DPA-714 is a derivative of diazabicyclooctane that has been modified with a tosyl group and a dichlorophenyl group. The compound has been shown to bind with high affinity to the translocator protein 18 kDa (TSPO), which is expressed on the outer mitochondrial membrane of glial cells and is upregulated in response to neuroinflammation.
作用机制
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone binds to the TSPO on the outer mitochondrial membrane of glial cells. The TSPO is upregulated in response to neuroinflammation, and its expression is increased in activated microglia and astrocytes. The binding of this compound to the TSPO allows for the imaging of neuroinflammation using positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Biochemical and Physiological Effects:
This compound does not have any known direct biochemical or physiological effects. Its binding to the TSPO is specific to glial cells and does not affect neuronal function.
实验室实验的优点和局限性
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has several advantages for lab experiments. It is a highly specific radioligand for the TSPO, which allows for the imaging of neuroinflammation with high sensitivity and specificity. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of this compound. Its binding to the TSPO is affected by genetic polymorphisms, which can affect the interpretation of results. Additionally, its binding to the TSPO is not specific to a particular type of neuroinflammation, which can make it difficult to differentiate between different types of neurological disorders.
未来方向
There are several future directions for the use of (2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone in scientific research. One area of interest is the development of new TSPO ligands that have improved specificity and sensitivity for neuroinflammation. Another area of interest is the use of this compound in the development of new treatments for neurological disorders. The ability to image neuroinflammation using this compound can aid in the development of new drugs that target the underlying pathology of these disorders. Finally, there is interest in the use of this compound in the development of personalized medicine approaches for neurological disorders. The ability to image neuroinflammation using this compound can aid in the identification of patients who are most likely to benefit from specific treatments.
科学研究应用
(2,5-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been extensively used in preclinical and clinical studies for the imaging of neuroinflammation. It has been shown to be a highly sensitive and specific radioligand for the TSPO, which is upregulated in response to neuroinflammation. Neuroinflammation is a common feature of many neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The ability to image neuroinflammation using this compound can provide important insights into the pathophysiology of these disorders and can aid in the development of new treatments.
属性
IUPAC Name |
(2,5-dichlorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4S/c1-15-2-5-17(6-3-15)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)18-14-16(22)4-7-19(18)23/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJFQSPGCDVSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-(allyloxy)phenyl)-7-fluoro-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B3411181.png)
![4-(4-fluorobenzyl)-1-thien-2-yl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3411198.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3411201.png)
![3-(2-chlorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3411202.png)





![(2,4-Dichlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3411252.png)
![2,5-dichloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3411259.png)
![N-(4-ethoxyphenyl)-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B3411275.png)
![2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3411282.png)
![2-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide](/img/structure/B3411284.png)